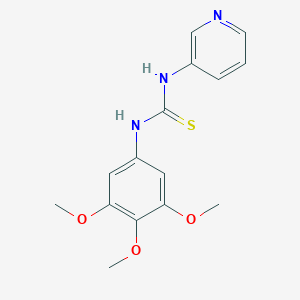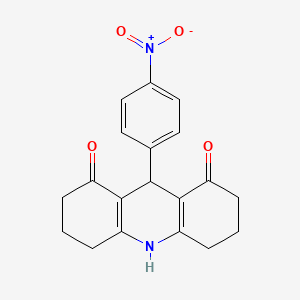![molecular formula C21H26N4O2 B5598020 4-[(6-氨基-3-吡啶基)羰基]-5-丁基-1-(3-甲基苯基)-2-哌嗪酮](/img/structure/B5598020.png)
4-[(6-氨基-3-吡啶基)羰基]-5-丁基-1-(3-甲基苯基)-2-哌嗪酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of piperazinone derivatives often involves multi-component reactions, offering a versatile approach to incorporating diverse functional groups. For example, novel piperazinone derivatives can be synthesized using malononitrile, aldehydes, and piperidine as starting materials in one-pot reactions, yielding structures confirmed by NMR, MS, and X-ray single crystal diffraction (Wu Feng, 2011). Such methodologies underscore the potential for creating complex molecules like 4-[(6-amino-3-pyridinyl)carbonyl]-5-butyl-1-(3-methylphenyl)-2-piperazinone through similar synthetic strategies.
Molecular Structure Analysis
The molecular and crystal structures of related compounds, such as 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one derivatives, provide insights into the conformational and geometric aspects that could be extrapolated to our compound of interest. These structures often crystallize in the monoclinic system, with specific cell constants and space groups that can give clues about the packing, stability, and electronic properties of the compound (Z. Karczmarzyk & W. Malinka, 2004).
Chemical Reactions and Properties
Piperazine derivatives exhibit a wide range of chemical reactivity, owing to the presence of nucleophilic nitrogen atoms and the potential for various substitution reactions. For instance, the transformation of piperazinyl-linked bis(pyrimidines) under microwave irradiation demonstrates the reactive versatility and potential for generating structurally diverse derivatives from a common piperazine-containing precursor (Ahmed E. M. Mekky et al., 2021).
Physical Properties Analysis
The physical properties of piperazinone derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application and handling. While specific data for 4-[(6-amino-3-pyridinyl)carbonyl]-5-butyl-1-(3-methylphenyl)-2-piperazinone may not be directly available, insights can be drawn from related compounds. For example, the detailed crystallographic analysis offers valuable information on the physical characteristics and stability of these molecules (Z. Karczmarzyk & W. Malinka, 2004).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards electrophiles and nucleophiles, and the potential for forming hydrogen bonds, are influenced by the piperazinone core and substituents. Studies on similar compounds provide a foundation for understanding the chemical behavior of piperazinone derivatives, highlighting their potential for further functionalization and application in diverse chemical contexts (Ahmed E. M. Mekky et al., 2021).
科学研究应用
抗惊厥烯胺酮中的氢键
Kubicki、Bassyouni 和 Codding (2000) 的一项研究探索了抗惊厥烯胺酮的晶体结构,包括与“4-[(6-氨基-3-吡啶基)羰基]-5-丁基-1-(3-甲基苯基)-2-哌嗪酮”在结构上相似的化合物。该研究强调了氢键对这些化合物的稳定性和构象的重要性,这对于它们作为抗惊厥剂的生物活性至关重要。这些发现有助于理解化学结构的改变如何影响此类化合物的治疗功效和稳定性 (Kubicki, Bassyouni, & Codding, 2000).
哌嗪基谷氨酸吡啶作为 P2Y12 拮抗剂
Parlow 等人 (2010) 的研究发现哌嗪基谷氨酸吡啶是有效的 P2Y12 拮抗剂,这对于抑制血小板聚集至关重要。本研究的相关性在于哌嗪基和吡啶组分的结构特征,这可能与“4-[(6-氨基-3-吡啶基)羰基]-5-丁基-1-(3-甲基苯基)-2-哌嗪酮”有关。此类化合物可能具有重要的治疗意义,特别是在血小板聚集起关键作用的心血管疾病中 (Parlow et al., 2010).
1,2,4-三唑衍生物的合成和抗菌活性
Bektaş 等人 (2010) 合成了具有抗菌活性的新型 1,2,4-三唑衍生物,其中一些与“4-[(6-氨基-3-吡啶基)羰基]-5-丁基-1-(3-甲基苯基)-2-哌嗪酮”具有相同的结构基序。这项研究强调了此类化合物在开发新型抗菌剂方面的潜力,突出了特定官能团和结构框架在抗菌功效中的作用 (Bektaş et al., 2010).
螺-哌啶-4-酮的原子经济合成
Kumar 等人 (2008) 的一项研究重点关注螺-哌啶-4-酮的原子经济和立体选择性合成,该化合物与“4-[(6-氨基-3-吡啶基)羰基]-5-丁基-1-(3-甲基苯基)-2-哌嗪酮”中的哌嗪酮核心相似。该研究不仅提供了对有效合成策略的见解,还开辟了生成具有潜在生物活性的结构多样的化合物的途径 (Kumar et al., 2008).
属性
IUPAC Name |
4-(6-aminopyridine-3-carbonyl)-5-butyl-1-(3-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-3-4-7-18-13-24(17-8-5-6-15(2)11-17)20(26)14-25(18)21(27)16-9-10-19(22)23-12-16/h5-6,8-12,18H,3-4,7,13-14H2,1-2H3,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTZOEAFXKZSIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CN(C(=O)CN1C(=O)C2=CN=C(C=C2)N)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-[(2-pyrimidinylthio)methyl]benzoate](/img/structure/B5597945.png)
![5-methyl-1-(4-methylphenyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-2-piperazinone](/img/structure/B5597953.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B5597960.png)
![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5597971.png)
![(3S*,4R*)-4-(2-methoxyphenyl)-1-[morpholin-4-yl(oxo)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5597976.png)
![2-[3-(trifluoromethyl)phenyl]-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5597984.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]benzamide](/img/structure/B5597988.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597995.png)
![1-[2-chloro-5-(trifluoromethyl)benzoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5598002.png)
![4-[(2R)-2-hydroxy-2-phenylacetyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5598011.png)


![6-(4-chlorophenyl)-7-hydroxy-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B5598039.png)